

Introduction: Unveiling a Versatile Alkylating Agent

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Compound of Interest

Compound Name: **2-chloro-N,N-diisopropylacetamide**

Cat. No.: **B1345676**

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2-Chloro-N,N-diisopropylacetamide is a member of the α -chloroacetamide class of compounds, which are distinguished by their utility as versatile electrophilic building blocks in organic synthesis. The molecule's reactivity is fundamentally governed by the electronic interplay between the amide functionality and the adjacent C-Cl bond. The electron-withdrawing nature of the carbonyl group polarizes the α -carbon, rendering it susceptible to attack by a wide array of nucleophiles, while the chloride ion serves as an effective leaving group. This inherent electrophilicity is the cornerstone of its application in constructing more complex molecular architectures, most notably in the agrochemical sector for the synthesis of herbicides like Propachlor.^{[1][2][3]}

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, mechanistic principles, practical applications, and safety considerations associated with using **2-chloro-N,N-diisopropylacetamide** as a key electrophile.

Physicochemical and Spectroscopic Profile

Accurate identification and purity assessment are critical for any chemical reagent. The key properties of **2-chloro-N,N-diisopropylacetamide** are summarized below.

Table 1: Physical and Chemical Properties

Property	Value	Source
IUPAC Name	2-chloro-N,N-bis(propan-2-yl)acetamide	[4]
CAS Number	7403-66-9	[4][5]
Molecular Formula	C ₈ H ₁₆ ClNO	[5]
Molecular Weight	177.67 g/mol	[5]
Appearance	Solid	[5]
SMILES	CC(C)N(C(C)C)C(=O)CCl	[4]

| InChIKey | CPQZQZNYTZXXBB-UHFFFAOYSA-N |[5] |

Spectroscopic analysis is indispensable for structural confirmation.[6] Nuclear Magnetic Resonance (NMR) provides a detailed map of the molecule's carbon-hydrogen framework.

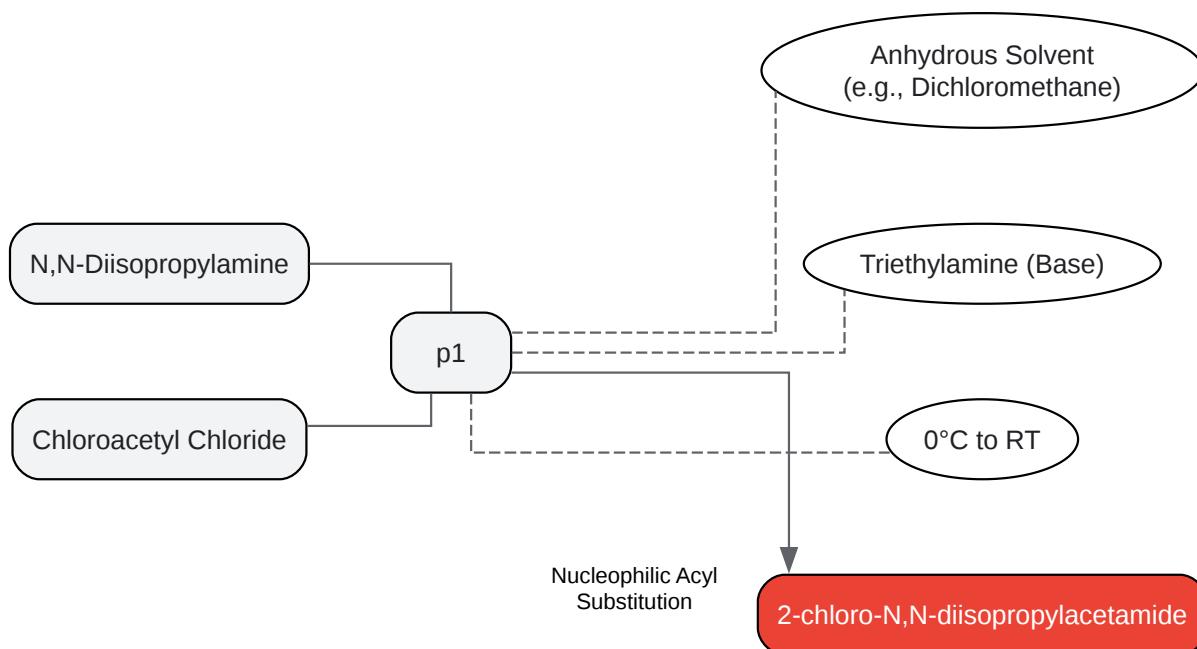
Table 2: Typical NMR Spectroscopic Data in CDCl₃

Nucleus	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
¹ H NMR	~3.9-4.1	Singlet	2H	Chloromethyl (-CH ₂ Cl)
	~3.8-4.0	Multiplet	2H	Isopropyl (-CH)
	~1.2-1.4	Doublet	12H	Isopropyl (-CH ₃)
¹³ C NMR	~165-168	-	-	Carbonyl (C=O)
	~48-50	-	-	Isopropyl (-CH)
	~41-43	-	-	Chloromethyl (-CH ₂ Cl)
	~20-22	-	-	Isopropyl (-CH ₃)

Data is based on typical chemical shift ranges for the specified functional groups.[6]

Synthesis of the Electrophile

The most common and efficient method for preparing **2-chloro-N,N-diisopropylacetamide** is through the nucleophilic acyl substitution reaction between N,N-diisopropylamine and chloroacetyl chloride.^[6] This reaction is typically performed in an anhydrous aprotic solvent to prevent hydrolysis of the highly reactive acid chloride. A tertiary amine base, such as triethylamine, is crucial for neutralizing the hydrochloric acid (HCl) byproduct, driving the reaction to completion.^[7]



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Caption: Synthesis of **2-chloro-N,N-diisopropylacetamide**.

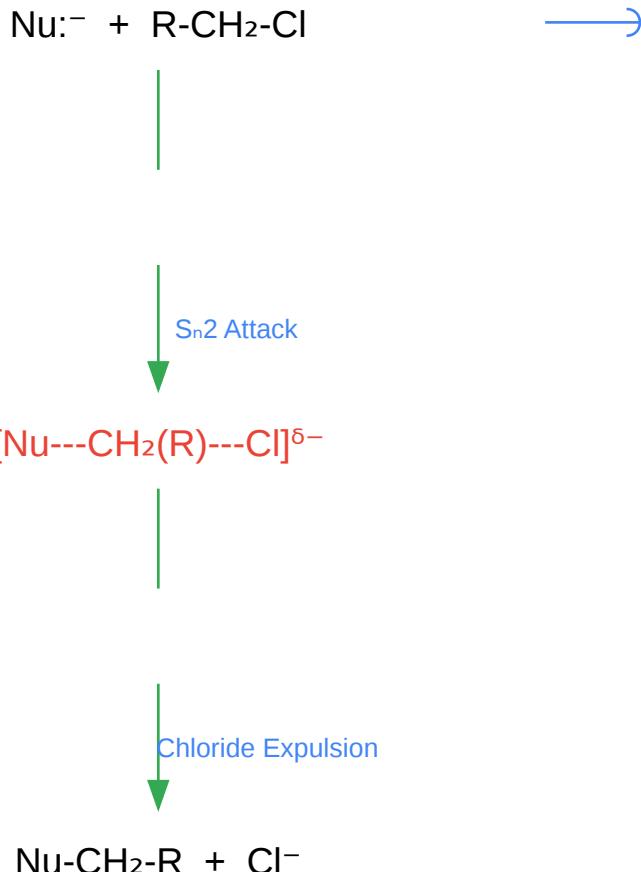
Experimental Protocol: Synthesis of 2-chloro-N,N-diisopropylacetamide

This protocol is a representative procedure based on established chemical principles for amide synthesis.^{[6][7]}

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-diisopropylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
- Cooling: Cool the reaction mixture to 0°C using an ice bath.
- Addition of Electrophile: Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
- Purification: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Final Product: If necessary, purify the crude product by column chromatography or recrystallization to obtain pure **2-chloro-N,N-diisopropylacetamide**. Confirm structure and purity using NMR spectroscopy.[6]

The Chemistry of Electrophilicity: Mechanism and Reactivity

The utility of **2-chloro-N,N-diisopropylacetamide** stems from the electrophilic nature of the α -carbon. The reaction with nucleophiles predominantly follows a bimolecular nucleophilic substitution (S_N2) mechanism.[3][8]



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Caption: Generalized S_n2 mechanism for nucleophilic attack.

The presence of the adjacent carbonyl group enhances the reactivity of the α -carbon toward nucleophiles and stabilizes the transition state.^[8] The bulky diisopropyl groups on the nitrogen atom provide steric hindrance around the amide bond but have a lesser effect on the accessibility of the reactive -CH₂Cl center, allowing for selective alkylation.

This electrophile reacts readily with a variety of nucleophiles:

- Nitrogen Nucleophiles: Primary and secondary amines react to form N-substituted glycine amides. This is the foundational reaction for the synthesis of many herbicides.^[7]
- Oxygen Nucleophiles: Alcohols and phenols, typically deprotonated with a strong base like sodium hydride to form the more potent alkoxide or phenoxide, can displace the chloride to

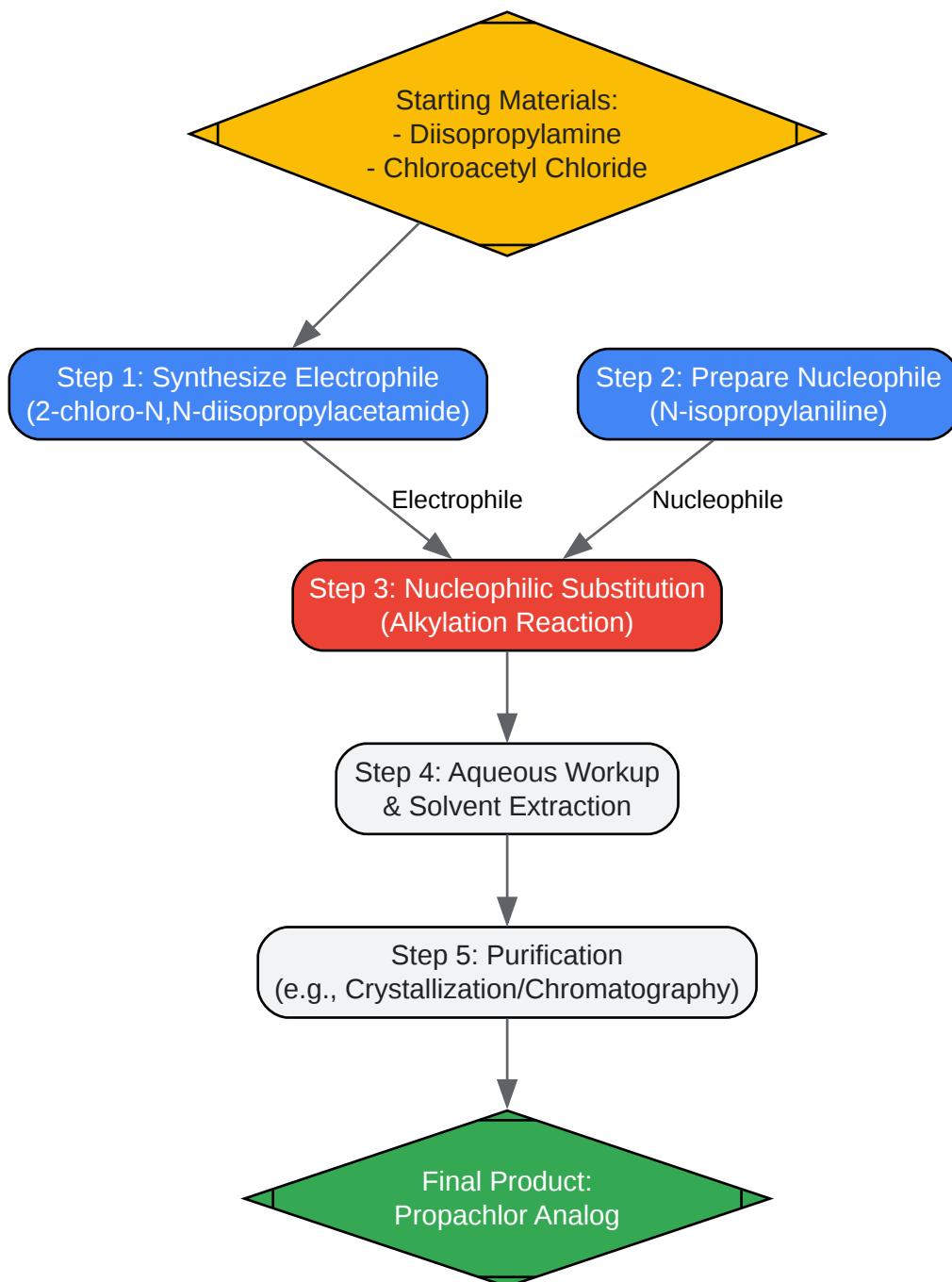
form ether linkages.[3]

- Sulfur Nucleophiles: Thiols, being excellent nucleophiles, readily react to form thioethers. This reaction is often rapid and high-yielding.[9]

Core Application: Synthesis of the Herbicide Propachlor

A primary industrial application of **2-chloro-N,N-diisopropylacetamide** is as an intermediate in the synthesis of the herbicide Propachlor (2-chloro-N-isopropylacetanilide).[1][10] Propachlor is an anilide herbicide used to control annual grasses and some broadleaf weeds.[1][2] The synthesis involves the N-alkylation of N-isopropylaniline with **2-chloro-N,N-diisopropylacetamide**'s structural analog, N-(4-Trifluoromethylphenyl)-N-isopropyl-2-chloroacetamide, showcasing the core reactivity of this class of electrophiles.[11] The analogous synthesis of Propachlor itself involves the reaction of N-isopropylaniline with chloroacetyl chloride.[10]

The logical workflow for producing a chloroacetamide-based herbicide like Propachlor demonstrates the industrial relevance of this chemistry.



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Caption: General workflow for Propachlor-type herbicide synthesis.

Safety and Handling

As with all α -halo carbonyl compounds, **2-chloro-N,N-diisopropylacetamide** and its analogs must be handled with appropriate care. They are alkylating agents and should be treated as

potentially hazardous.[\[12\]](#)

Table 3: GHS Hazard Summary

Hazard Class	Statement	Pictogram
Acute Toxicity, Oral	H302: Harmful if swallowed	
Skin Corrosion/Irritation	H315: Causes skin irritation	
Serious Eye Damage/Irritation	H318: Causes serious eye damage	
STOT - Single Exposure	H335: May cause respiratory irritation	

Hazard information is based on structurally similar compounds like 2-chloro-N,N-dipropylacetamide.[\[13\]](#)

Handling Precautions

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[\[14\]](#)
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.[\[14\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[14\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

2-Chloro-N,N-diisopropylacetamide exemplifies the synthetic power of α -chloroacetamides as robust electrophiles. Its reactivity, governed by the S_N2 displacement of a chloride ion, provides a reliable pathway for C-N, C-O, and C-S bond formation. This capability is not merely of academic interest but forms the basis of significant industrial processes, particularly in the synthesis of agrochemicals. For the research scientist, a thorough understanding of its synthesis, reactivity, and handling requirements is essential for leveraging this compound's potential as a versatile tool in the design and creation of novel molecules.

References

- INCHEM. (1993). Propachlor (EHC 147, 1993). Retrieved from [[Link](#)]
- PubChem. (n.d.). 2-chloro-N,N-dipropylacetamide. Retrieved from [[Link](#)]
- Kumar, V., et al. (n.d.). Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate. Retrieved from [[Link](#)]
- Wikipedia. (n.d.). Propachlor. Retrieved from [[Link](#)]
- ResearchGate. (2025). Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. Retrieved from [[Link](#)]
- ResearchGate. (2025). Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. Retrieved from [[Link](#)]
- ChemSynthesis. (2025). N,N-diisopropylacetamide. Retrieved from [[Link](#)]
- PubChem. (n.d.). 2-chloro-N,N-bis(propan-2-yl)acetamide. Retrieved from [[Link](#)]
- Acemap - DDE Scholar. (n.d.). Propachlor. Retrieved from [[Link](#)]
- PubChem. (n.d.). 2-chloro-N-(1-methylethyl)acetamide. Retrieved from [[Link](#)]
- PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. Retrieved from [[Link](#)]
- PubChem. (n.d.). N,N-Diisopropylacetamide. Retrieved from [[Link](#)]

- Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Retrieved from [\[Link\]](#)
- PubMed Central. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Retrieved from [\[Link\]](#)
- Asian Journal of Chemistry. (2013). Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). Propachlor. Retrieved from [\[Link\]](#)
- International Journal of ChemTech Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Optimized Synthetic Route for Enantioselective Preparation of (S)-Metolachlor from Commercially Available (R)-Propylene Oxide. Retrieved from [\[Link\]](#)
- PubMed. (1986). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. Retrieved from [\[Link\]](#)
- ResearchGate. (2025). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Retrieved from [\[Link\]](#)

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Sources

- 1. Propachlor - Wikipedia [en.wikipedia.org]
- 2. Propachlor | C11H14ClNO | CID 4931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-chloro-N,N-bis(propan-2-yl)acetamide | C8H16ClNO | CID 139013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-N,N-diisopropylacetamide | CymitQuimica [cymitquimica.com]
- 6. 2-chloro-N,N-diisopropylacetamide | 7403-66-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Propachlor (EHC 147, 1993) [inchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-chloro-N,N-dipropylacetamide | C8H16CINO | CID 219647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
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